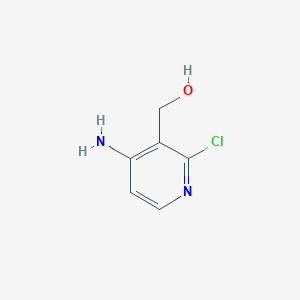

(4-Amino-2-chloropyridin-3-yl)methanol

Description

(4-Amino-2-chloropyridin-3-yl)methanol (molecular formula: C₆H₇ClN₂O) is a pyridine derivative substituted with an amino (-NH₂) group at position 4, a chlorine (-Cl) atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 2. This compound is a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity. Its unique functional group arrangement enables interactions with biological targets, such as enzymes and receptors, making it valuable in drug discovery .

Propriétés

Formule moléculaire |

C6H7ClN2O |

|---|---|

Poids moléculaire |

158.58 g/mol |

Nom IUPAC |

(4-amino-2-chloropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9) |

Clé InChI |

UBLVGVMBRIHMES-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=C1N)CO)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyridine with ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of (4-Amino-2-chloropyridin-3-yl)methanol often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Amino-2-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and pyridine N-oxides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Applications De Recherche Scientifique

(4-Amino-2-chloropyridin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the production of drugs for treating various diseases, including cancer and infectious diseases.

Industry: The compound is employed in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (4-Amino-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the pyridine ring allow the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological and chemical properties of (4-Amino-2-chloropyridin-3-yl)methanol are best understood through comparison with analogs. Below is an analysis of key structural and functional differences:

Structural Analogues and Their Features

Table 1: Comparison of Substituent Positions and Functional Groups

Unique Features of (4-Amino-2-chloropyridin-3-yl)methanol

The compound’s dual functionality (amino and hydroxymethyl groups) and chlorine placement at position 2 distinguish it from analogs:

- Enhanced Reactivity: The hydroxymethyl group enables oxidation/reduction reactions, while the amino group facilitates nucleophilic substitutions. This dual reactivity is critical in synthesizing heterocyclic drugs .

- Biological Selectivity : The 2-chloro substituent increases steric hindrance, favoring selective binding to kinase enzymes over other targets .

- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated analogs like 4-Amino-2-chloropyridine .

Impact of Substituent Position on Activity

- Chlorine Position: Moving chlorine from position 2 (target compound) to 6 (as in 4-Amino-6-chloropyridin-3-yl)methanol) reduces steric effects, altering substrate binding in enzyme assays .

- Amino Group Position: 3-Amino-2-chloropyridine shows weaker anticancer activity due to suboptimal hydrogen bonding with targets .

Activité Biologique

(4-Amino-2-chloropyridin-3-yl)methanol is a pyridine derivative characterized by the presence of an amino group and a chlorine atom on the pyridine ring. With the molecular formula C6H7ClN2O, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent.

The chemical structure of (4-Amino-2-chloropyridin-3-yl)methanol contributes to its biological activity. The presence of both an amino group and a methanol group allows for unique interactions with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | (4-amino-2-chloropyridin-3-yl)methanol |

| InChI Key | UBLVGVMBRIHMES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1N)CO)Cl |

The biological activity of (4-Amino-2-chloropyridin-3-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and chloro groups facilitate strong interactions that can modulate enzyme activity, potentially leading to therapeutic effects. Notably, it has been identified as a potassium channel blocker , which is significant in various physiological processes.

Biological Activities

Research has highlighted several key biological activities associated with (4-Amino-2-chloropyridin-3-yl)methanol:

- Potassium Channel Blockade : This compound has shown efficacy in blocking potassium channels, which can influence cardiac and neuronal excitability.

- Enzyme Inhibition : Studies indicate that it may act as an inhibitor for certain enzymes, contributing to its potential as a therapeutic agent in diseases where enzyme regulation is crucial.

- Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may exhibit antimicrobial activity, although further research is required to establish efficacy and mechanisms.

Case Studies

Several studies have investigated the biological implications of (4-Amino-2-chloropyridin-3-yl)methanol:

- Study on Potassium Channels : Research demonstrated that this compound effectively inhibits specific potassium channels in vitro, which could have implications for treating arrhythmias or other cardiac conditions.

- Enzyme Inhibition Studies : A study focusing on enzyme inhibitors reported that derivatives of this compound could inhibit target enzymes by up to 60% at specific concentrations, showcasing its potential in drug development against various diseases .

Synthesis and Derivatives

The synthesis of (4-Amino-2-chloropyridin-3-yl)methanol typically involves the chlorination and amination of pyridine derivatives. Its derivatives have been explored for enhanced biological activities:

| Derivative | Biological Activity |

|---|---|

| 4-Amino-2-chloropyridine | Potassium channel blocker |

| 2-Chloro-4-pyridylamine | Enzyme inhibitor |

| 3-Amino-2-chloropyridine | Varies based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.